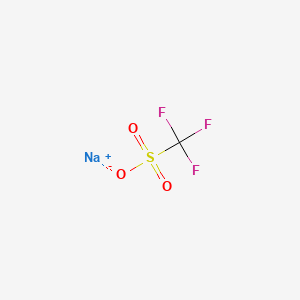
Sodium trifluoromethanesulfonate
Cat. No. B1324478
Key on ui cas rn:
2926-30-9
M. Wt: 172.06 g/mol
InChI Key: XGPOMXSYOKFBHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US09024093B2
Procedure details


To 4′-(Trifluoromethanesulfonyl)flavanone (51.4 mg, 0.100 mmol, 1.00 equiv) in acetone (2.0 mL) at 23° C. was added silver oxide (1.16 mg, 0.00500 mmol, 0.05 equiv), sodium bicarbonate (16.8 mg, 0.200 mmol, 2.00 equiv), sodium trifluoromethanesulfonate (17.2 mg, 0.100 mmol, 1.00 equiv) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (2) (70.5 mg, 0.150 mmol, 1.50 equiv). The reaction mixture was stirred for 5 h at 65° C. in a sealed vial, then cooled to 23° C. and concentrated in vacuo. The residue was purified by preparative TLC with hexane/EtOAc 5:1 (v/v) to afford 21.8 mg of the title compound as a white solid (90% yield).
Name
4′-(Trifluoromethanesulfonyl)flavanone
Quantity
51.4 mg
Type
reactant
Reaction Step One



Name
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate)
Quantity
70.5 mg
Type
reactant
Reaction Step One



Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S([C:6]1[CH:22]=[CH:21][C:9]([CH:10]2[CH2:19][C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11]2)=[CH:8][CH:7]=1)(=O)=O.C(=O)(O)[O-].[Na+].[F:30]C(F)(F)S([O-])(=O)=O.[Na+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.ClC[N+]12CC[N+](F)(CC1)CC2>CC(C)=O.[Ag]=O>[F:30][C:6]1[CH:22]=[CH:21][C:9]([CH:10]2[CH2:19][C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11]2)=[CH:8][CH:7]=1 |f:1.2,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
4′-(Trifluoromethanesulfonyl)flavanone
|
|
Quantity
|
51.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)C1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
16.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
17.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Na+]
|
|
Name
|
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate)
|
|
Quantity
|
70.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
1.16 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 5 h at 65° C. in a sealed vial,
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to 23° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by preparative TLC with hexane/EtOAc 5:1 (v/v)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.8 mg | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
